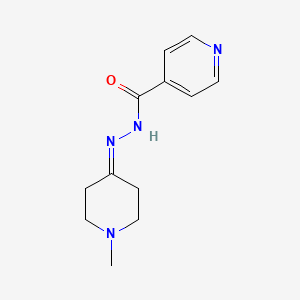
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide often involves reactions that introduce the nitro and isoindoline groups into the molecular structure, providing a basis for further modification and complex formation. For instance, Fedorov et al. (2001) described the synthesis of N-(2-nitroxyethyl)isonicotinamide through the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, demonstrating a method of integrating nitro groups into similar molecular frameworks (Fedorov et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide is often characterized by X-ray diffraction analysis, revealing detailed geometries and the arrangement of functional groups. The study by Jeragh et al. (2015) on the crystal structure of isonicotinamide complexes offers insights into the structural aspects of similar compounds, highlighting the role of hydrogen bonding and metal coordination in defining molecular conformations (Jeragh, Ali, & El-asmy, 2015).
Chemical Reactions and Properties
Chemical reactions involving N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide and its analogs typically explore the reactivity of nitro and amide groups. Studies such as those conducted by Arıcı et al. (2017) on nicotinamide and isonicotinamide complexes with dicarboxylic acids provide a foundation for understanding the chemical behavior and reactivity of similar compounds, emphasizing the importance of hydrogen bonding and coordination to metal ions in their chemical properties (Arıcı, Yeşilel, Acar, & Dege, 2017).
Physical Properties Analysis
The physical properties of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide and related compounds, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. Studies like those by Zhang et al. (2021) on isonicotinamide and carboxylic acids highlight the significance of noncovalent interactions and hydrogen bonding in determining the physical properties of these compounds (Zhang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are essential for understanding the behavior of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide. Gholivand et al. (2010) provided insights into the chemical properties of nicotinamide and isonicotinamide complexes, illustrating the influence of ligand coordination on the stability and reactivity of the complexes (Gholivand, Oroujzadeh, & Afshar, 2010).
Propiedades
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5/c19-12(8-3-5-15-6-4-8)16-17-13(20)10-2-1-9(18(22)23)7-11(10)14(17)21/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKYPKSVZFEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5661619.png)
![3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5661629.png)
![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)
![2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)
![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)
![(3R*,4S*)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]tetrahydrofuran-3-ol](/img/structure/B5661650.png)
![3-(4-chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5661662.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661665.png)


![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5661679.png)

![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)